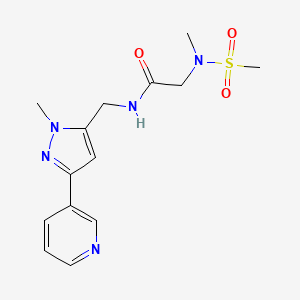
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C14H19N5O3S and its molecular weight is 337.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological evaluations, supported by data tables and relevant case studies.
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone.
- Introduction of the Pyridine Moiety : A coupling reaction, such as Suzuki-Miyaura coupling, introduces the pyridine ring using a boronic acid derivative.
- Amide Formation : The final step involves forming the amide bond with N-methylmethylsulfonamide.
The compound's structure is characterized by its unique combination of functional groups that may interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate their activity, leading to various pharmacological effects. The exact pathways involved can vary based on the biological system being studied.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of similar pyrazole derivatives. For instance, compounds with a pyrazole moiety have shown significant activity against cancer cell lines, indicating potential as anticancer agents. A study reported that certain pyrazole derivatives inhibited cell proliferation effectively at low micromolar concentrations .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been tested against various Gram-positive and Gram-negative bacteria, showing varying degrees of antibacterial activity. Some derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations around 10 μg/mL .
In Vivo Studies
In vivo studies have demonstrated that related compounds exhibit efficacy in animal models for conditions such as anxiety and epilepsy. For example, certain pyrazole derivatives showed promising results in reducing seizure frequency in mouse models .
Data Summary
| Activity Type | IC50/EC50 Values | Reference |
|---|---|---|
| Anticancer (cell lines) | < 10 µM | |
| Antibacterial | 10 µg/mL | |
| Antiepileptic | Efficacy comparable to standard treatments |
Case Studies
- Anticancer Potential : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit the growth of various cancer cell lines. Compounds showed significant cytotoxicity with IC50 values ranging from 5 to 15 µM.
- Antimicrobial Testing : A study evaluated several related compounds against bacterial strains, revealing that some exhibited noteworthy antibacterial properties, particularly against resistant strains.
- Neuropharmacological Effects : In a study assessing anxiety-like behavior in mice, certain derivatives demonstrated reduced anxiety levels comparable to established anxiolytics, suggesting a viable pathway for therapeutic development.
Propiedades
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-18(23(3,21)22)10-14(20)16-9-12-7-13(17-19(12)2)11-5-4-6-15-8-11/h4-8H,9-10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJVCFGKSNDBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)CN(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













